CES2 Inhibitory Potency: 50-Fold Greater Than Loperamide in Human Liver Microsomes
This compound exhibits a human carboxylesterase 2 (CES2) IC50 of 20 nM, as recorded in the BindingDB/ChEMBL database using fluorescein diacetate as substrate in human liver microsomes with a 10-minute preincubation [1]. The well-established CES2 probe inhibitor loperamide displays an IC50 of approximately 1,000 nM (1 µM) under comparable assay conditions [2]. This represents an approximately 50-fold greater inhibitory potency of this compound relative to loperamide, positioning it as a substantially higher-affinity CES2 ligand among characterized members of the benzothiazole carboxamide class.
| Evidence Dimension | Human carboxylesterase 2 (CES2) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Loperamide: IC50 ≈ 1,000 nM (1 µM) under comparable human CES2 assay conditions |
| Quantified Difference | ~50-fold greater potency for target compound |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation (target compound); recombinant human CES2 / HLM, fluorescein diacetate substrate (loperamide) |
Why This Matters
This substantial potency difference implies that researchers requiring nanomolar-level CES2 inhibition for in vitro DDI studies or enzyme phenotyping should select this compound over loperamide, assuming equivalent selectivity profiling is performed.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). IC50 = 20 nM against human CES2 in human liver microsomes, fluorescein diacetate substrate. http://www.bindingdb.org. Accessed April 2026. View Source
- [2] Wang J, Williams ET, Bourgea J, et al. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2. Drug Metab Dispos. 2011;39(8):1329-1333. doi:10.1124/dmd.111.039628. Loperamide IC50 ≈ 1 µM against CES2. View Source
